2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione
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Overview
Description
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione is a chemical compound with the molecular formula C11H10ClNO4 and a molecular weight of 255.65 g/mol. It is characterized by an isoindoline-1,3-dione core structure with a 3-chloro-2-hydroxypropoxy substituent. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione typically involves the reaction of an aromatic primary amine with maleic anhydride derivatives . This condensation reaction forms the isoindoline-1,3-dione scaffold. The reaction is often carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity . For example, it has been studied for its potential to interact with the human dopamine receptor D2, suggesting applications in neurological research .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione: A similar compound with a slightly different substituent.
N-isoindoline-1,3-dione derivatives: A class of compounds with similar core structures but varying substituents.
Uniqueness
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(3-chloro-2-hydroxypropoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHASOCVCWTLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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